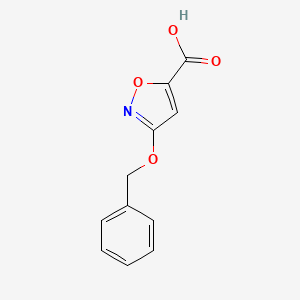

3-(Benzyloxy)isoxazole-5-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylmethoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUCOZFGZRKXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545337 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552-54-7 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

3-(Benzyloxy)isoxazole-5-carboxylic acid is a solid organic compound characterized by the presence of a benzyloxy group at the 3-position and a carboxylic acid group at the 5-position of the isoxazole (B147169) ring. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 2552-54-7 |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Density | 1.3 ± 0.1 g/cm³ nih.gov |

| Boiling Point | 441.6 ± 30.0 °C at 760 mmHg nih.gov |

| Flash Point | 220.8 ± 24.6 °C |

These properties make it a stable compound under standard laboratory conditions, suitable for a variety of chemical modifications.

Synthetic Methodologies for 3 Benzyloxy Isoxazole 5 Carboxylic Acid and Derivatives

Established Synthetic Routes and Reaction Conditions

Established routes to the 3-(benzyloxy)isoxazole-5-carboxylic acid core often rely on the foundational principles of heterocyclic chemistry, including nucleophilic substitution and cycloaddition reactions. These methods are valued for their reliability and the accessibility of starting materials.

A direct and logical approach to installing the benzyloxy group at the C3 position of the isoxazole (B147169) ring is through the nucleophilic substitution of a suitable halogen precursor. This method leverages the reactivity of haloisoxazoles towards strong nucleophiles.

The synthesis can be achieved by reacting an ester of a 3-haloisoxazole-5-carboxylic acid, such as ethyl 3-chloro- or 3-bromoisoxazole-5-carboxylate, with benzyl (B1604629) alcohol in the presence of a strong base. An alkali metal hydroxide (B78521), like sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates benzyl alcohol to form the more nucleophilic benzyl alkoxide. This alkoxide then displaces the halide at the C3 position of the isoxazole ring. The reaction is typically followed by saponification of the ester group under basic conditions and subsequent acidification to yield the final carboxylic acid product.

This nucleophilic aromatic substitution pathway is a common strategy for the synthesis of alkoxy-substituted heteroaromatics. The reaction conditions must be carefully controlled to ensure complete substitution without promoting unwanted side reactions.

Table 1: Representative Reaction Conditions for Nucleophilic Substitution

| Starting Material | Reagents | Base | Solvent | Typical Temperature | Product |

|---|---|---|---|---|---|

| Ethyl 3-bromoisoxazole-5-carboxylate | Benzyl alcohol | Sodium Hydroxide (NaOH) | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | Room Temp. to 60°C | This compound |

| Methyl 3-chloroisoxazole-5-carboxylate | Benzyl alcohol | Potassium Hydroxide (KOH) | Dimethyl sulfoxide (B87167) (DMSO) | Room Temp. to 80°C | This compound |

Cyclocondensation reactions represent a fundamental approach to constructing the isoxazole ring itself. By choosing appropriate acyclic precursors, the desired substitution pattern can be installed directly.

The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is a classic method for isoxazole synthesis. researchgate.net For instance, the reaction between aryl 1,3-diketoesters and hydroxylamine hydrochloride under acidic conditions has been shown to principally yield 3,5-isoxazole esters. nih.govresearchgate.net To synthesize the target molecule, a beta-ketoester containing the required benzyloxy moiety, such as ethyl 4-(benzyloxy)-3-oxobutanoate, would be reacted with hydroxylamine. The resulting cyclization would form ethyl 3-(benzyloxymethyl)isoxazole-5-carboxylate, a derivative of the target compound.

Alternatively, syntheses starting from benzaldehyde (B42025) typically yield 3-phenylisoxazole (B85705) derivatives. For example, three-component reactions involving an aromatic aldehyde, a beta-keto ester, and hydroxylamine hydrochloride are used to produce 4-arylidene-isoxazol-5(4H)-ones. mdpi.com While this does not directly yield the target compound, the methodology demonstrates the use of aldehydes in constructing the isoxazole core. A multi-step sequence could be envisioned where benzaldehyde is first reduced to benzyl alcohol, which is then used as described in section 2.1.1.1.

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocyclic rings, including isoxazoles. researchgate.net This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne. nih.govedu.krd

To prepare this compound via this route, a plausible strategy is the reaction of benzyloxycarbonitrile oxide with an alkyne bearing a carboxylate group or its ester equivalent. Benzyloxycarbonitrile oxide is an unstable intermediate that is typically generated in situ from its precursor, such as benzyl 2-chloro-2-(hydroxyimino)acetate, via dehydrohalogenation with a base like triethylamine. The generated nitrile oxide then rapidly reacts with a dipolarophile like ethyl propiolate. The resulting cycloadduct, ethyl 3-(benzyloxy)isoxazole-5-carboxylate, can then be hydrolyzed to the final carboxylic acid. This method offers high regioselectivity and is tolerant of a wide range of functional groups.

Table 2: 1,3-Dipolar Cycloaddition Route to Isoxazole Core

| 1,3-Dipole Precursor | Dipolarophile | Base/Conditions | Intermediate Product | Final Step |

|---|---|---|---|---|

| Benzyl 2-chloro-2-(hydroxyimino)acetate | Ethyl propiolate | Triethylamine (Et3N) in CH2Cl2 | Ethyl 3-(benzyloxy)isoxazole-5-carboxylate | Base hydrolysis (e.g., NaOH) |

| Benzyl 2-chloro-2-(hydroxyimino)acetate | Propiolic acid | Triethylamine (Et3N) in THF | This compound | Direct synthesis |

Advanced Synthetic Strategies for Isoxazole Carboxylic Acid Scaffolds

Modern organic synthesis seeks to develop novel, efficient, and atom-economical routes to complex molecules. For isoxazole carboxylic acid scaffolds, advanced strategies often employ transition-metal catalysis to achieve transformations not possible through classical methods.

A notable advanced strategy involves the ruthenium-catalyzed rearrangement of substituted isoxazol-5-ones. Research has demonstrated that 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones undergo a non-decarboxylative rearrangement when treated with a catalytic amount of a ruthenium(II) complex, such as [RuCl₂(p-cymene)]₂, to afford isoxazole-4-carboxylic acids in good to excellent yields. acs.orgacs.org

This transformation is significant as it provides a synthetic route to the isoxazole-4-carboxylic acid isomer, which is often more challenging to access than the 3- or 5-substituted counterparts. The reaction proceeds without any additives and is believed to occur via a ring-opening mechanism that generates a vinyl Ru-nitrenoid intermediate. nih.govresearchgate.net An essential feature for the success of this non-decarboxylative pathway is the presence of an intramolecular hydrogen bond between the enol hydrogen and the carboxyl oxygen of the isoxazol-5-one substrate. acs.orgnih.gov This interaction stabilizes the incipient carboxylate anion, diverting the reaction from a classical decarboxylative route. acs.org The reaction conditions are typically mild, involving heating in solvents like acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (DMSO). acs.org

Table 3: Examples of Ruthenium-Catalyzed Rearrangement to Isoxazole-4-carboxylic Acids

| Substrate (4-(2-hydroxyalkylidenyl)-isoxazol-5(4H)-one) | Catalyst | Solvent | Temperature | Yield of Isoxazole-4-carboxylic Acid (%) | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-4-(1-hydroxy-2-phenylethylidene)isoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | MeCN | 70°C | 94 | acs.org |

| 3-Phenyl-4-(1-hydroxypropylidene)isoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | MeCN | 70°C | 96 | acs.org |

| 3-Methyl-4-(1-hydroxy-2-phenylethylidene)isoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | DMSO | 120°C | 75 | acs.org |

| 3-Phenyl-4-(1-hydroxy-3-phenylpropylidene)isoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | DMSO | 120°C | 88 | acs.org |

Multi-Component Reactions for Functionalized Isoxazol-5(2H)-ones

Multi-component reactions (MCRs) offer an efficient pathway to assemble complex molecular architectures, such as isoxazol-5(4H)-ones, in a single step from readily available starting materials. A common approach involves the condensation of a β-ketoester, an aldehyde, and hydroxylamine hydrochloride. nanobioletters.com While this method is highly effective for generating a diverse library of 3,4-disubstituted isoxazol-5(4H)-ones, its direct application to the synthesis of this compound requires the use of specific precursors that can be further transformed into the desired product. For instance, employing a β-ketoester with a benzyloxy substituent at the appropriate position would yield the corresponding 3-benzyloxyisoxazol-5(4H)-one. Subsequent functionalization at the 4-position and oxidation would be necessary to introduce the carboxylic acid at the 5-position.

The general mechanism for the formation of the isoxazol-5(4H)-one ring via an MCR is depicted in the table below.

| Step | Description |

| 1 | Reaction of the β-ketoester with hydroxylamine hydrochloride to form an oxime intermediate. |

| 2 | Intramolecular cyclization of the oxime to generate the 3-substituted-isoxazol-5(4H)-one. |

| 3 | Knoevenagel condensation of the isoxazol-5(4H)-one with an aldehyde to introduce a substituent at the 4-position. |

This methodology is advantageous due to its operational simplicity and the ability to generate structural diversity. However, achieving the specific substitution pattern of this compound through a direct MCR is not straightforward and typically involves a multi-step sequence post-cyclization.

Regioselective Synthesis via Nitroacetic Esters

A highly effective and regioselective method for the synthesis of isoxazole-3,5-dicarboxylic acid derivatives utilizes the reaction of nitroacetic esters with alkynes. This approach provides a direct route to the isoxazole core with functional handles at the 3 and 5 positions. The reaction proceeds via a [3+2] cycloaddition of a nitrile oxide, generated in situ from the nitroacetic ester, with an alkyne.

By selecting an appropriate alkyne, this method can be adapted for the synthesis of precursors to this compound. For example, the cycloaddition of the nitrile oxide derived from a benzyloxy-substituted nitroacetate (B1208598) with a suitable propiolate ester would yield the desired 3-benzyloxyisoxazole-5-carboxylate ester, which can then be hydrolyzed to the carboxylic acid.

A key advantage of this method is the high degree of regiocontrol, which is crucial for the synthesis of specifically substituted isoxazoles. organic-chemistry.org The reaction conditions are generally mild, and the starting materials are readily accessible.

Direct Synthesis from Carboxylic Acids using Triflylpyridinium Reagents

The direct synthesis of heterocycles from carboxylic acids using activating agents like triflylpyridinium reagents has been explored, particularly for the synthesis of oxazoles. nih.gov In this method, the carboxylic acid is activated in situ to form a reactive acylpyridinium intermediate, which then undergoes cyclization with a suitable partner.

However, the application of this methodology to the direct synthesis of the isoxazole ring from a carboxylic acid precursor is not well-documented. Instead, triflylpyridinium reagents, such as Tf-DMAP, are more commonly employed as powerful coupling agents for the derivatization of the carboxylic acid functionality once the isoxazole ring has been formed. nih.govresearchgate.net For instance, they can be used to activate the carboxylic acid of this compound for the formation of amides and esters. This is discussed in more detail in section 2.3.2.

Functionalization and Derivatization of this compound

The isoxazole ring is a versatile scaffold that allows for a wide range of functionalization and derivatization reactions, enabling the synthesis of diverse molecular libraries for various applications. nih.gov

Strategies for Introducing Diverse Substituents

Introducing diverse substituents onto the this compound core can be achieved through several strategies. One approach is to start with a pre-functionalized building block during the initial ring synthesis. For example, using a substituted benzyloxy group or a functionalized alkyne in the nitroacetic ester synthesis (section 2.2.3) would directly lead to a substituted isoxazole.

Alternatively, the isoxazole ring itself can be functionalized post-synthesis. Halogenation at the 4-position of the isoxazole ring is a common strategy, as the resulting 4-haloisoxazole can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce aryl, alkynyl, and vinyl substituents, respectively. organic-chemistry.org

Coupling Reactions to Form Carboxamide Derivatives

The carboxylic acid group at the 5-position of this compound is a key functional handle for derivatization, particularly for the synthesis of carboxamides. Amide bond formation is typically achieved using standard peptide coupling reagents.

Commonly used coupling agents and their general reaction conditions are summarized in the table below.

| Coupling Reagent(s) | Additive(s) | Solvent | General Conditions |

| EDC, HOBt | TEA or DIPEA | DCM or DMF | Room temperature, overnight |

| Oxalyl chloride | - | DCM | 0 °C to room temperature, followed by addition of amine |

| Tf-DMAP | - | - | Ambient temperature, rapid reaction times |

The use of reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary amine base is a widely adopted method. Alternatively, the carboxylic acid can be converted to the more reactive acid chloride using reagents such as oxalyl chloride, followed by reaction with an amine. As mentioned in section 2.2.4, triflylpyridinium reagents can also serve as efficient activators for this transformation. nih.govresearchgate.net

Hydrogenation and Reductive Transformations

The this compound molecule contains two key functionalities that are susceptible to hydrogenation and reductive transformations: the isoxazole ring and the benzyl ether.

Catalytic hydrogenation of isoxazoles, typically using palladium on carbon (Pd/C) as a catalyst, often results in the reductive cleavage of the weak N-O bond. This leads to the opening of the isoxazole ring to form a β-enaminone or related open-chain products. The specific outcome can depend on the reaction conditions and the substitution pattern of the isoxazole.

The benzyloxy group at the 3-position is also susceptible to hydrogenolysis, which would cleave the benzyl C-O bond to yield a 3-hydroxyisoxazole derivative and toluene. This debenzylation is a common protecting group removal strategy in organic synthesis.

The interplay between these two reductive pathways can lead to different products depending on the catalyst and reaction conditions. Selective cleavage of the benzyl ether without affecting the isoxazole ring, or vice versa, can be a synthetic challenge. Alternative methods for benzyl ether cleavage that are compatible with the isoxazole ring, such as using Lewis acids or visible-light-mediated debenzylation, may be employed to achieve selective deprotection. unimi.it

Lithiation and Subsequent Electrophilic Quenching

The introduction of substituents onto the isoxazole ring can be effectively achieved through lithiation followed by quenching with a suitable electrophile. This methodology provides a powerful tool for the functionalization of the isoxazole core, allowing for the synthesis of a variety of derivatives. In the context of this compound, the primary site for lithiation is the C-4 position of the isoxazole ring.

The acidity of the C-4 proton in 3,5-disubstituted isoxazoles makes it susceptible to deprotonation by strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The reaction is typically carried out at low temperatures, commonly -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (THF) to ensure the stability of the resulting lithiated intermediate.

For this compound, the acidic proton of the carboxylic acid group will be abstracted first by the organolithium reagent. This results in the in situ formation of a lithium carboxylate. This carboxylate moiety, in conjunction with the 3-benzyloxy group, is expected to direct the subsequent deprotonation to the C-4 position. This directed metalation, also known as ortho-lithiation, is a well-established strategy in heterocyclic chemistry for achieving regioselective functionalization.

Once the C-4 lithiated species is generated, it can be reacted with a wide array of electrophiles to introduce various functional groups at this position. The choice of electrophile determines the nature of the resulting 4-substituted derivative.

Table 1: Examples of Electrophiles Used in Quenching Reactions of Lithiated Isoxazoles

| Electrophile | Introduced Functional Group |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Alkyl halides (e.g., CH₃I) | Alkyl group |

| Aldehydes (e.g., PhCHO) | Hydroxyalkyl group |

| Ketones (e.g., acetone) | Tertiary alcohol |

| Iodine (I₂) | Iodo group |

| N,N-Dimethylformamide (DMF) | Formyl group |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl group |

The versatility of this approach allows for the synthesis of a diverse library of 4-substituted this compound derivatives. These derivatives can serve as valuable intermediates for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The yields of these reactions are generally moderate to good, depending on the specific electrophile and reaction conditions employed.

It is important to note that while this methodology is based on established principles of isoxazole chemistry, the specific application to this compound requires careful optimization of reaction parameters to achieve the desired regioselectivity and yield. The presence of the benzyloxy group and the in situ formed carboxylate are crucial in directing the lithiation to the C-4 position, preventing side reactions such as attack at the benzylic position or other sites on the isoxazole ring.

Structure Activity Relationship Sar Studies of 3 Benzyloxy Isoxazole 5 Carboxylic Acid Analogues

Key Intermediate in Drug Candidate Synthesis

While specific, named drug candidates synthesized directly from 3-(Benzyloxy)isoxazole-5-carboxylic acid are not prominently documented in readily accessible literature, its structural motifs are present in various compounds investigated for their therapeutic potential. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a wide range of chemical space in the search for new drug leads. The isoxazole (B147169) ring itself can act as a bioisostere for other functional groups, such as a carboxylic acid or an amide, which can improve the pharmacokinetic properties of a drug candidate.

Role as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound moiety possesses several features that can contribute to its role as a pharmacophore. The isoxazole ring can participate in hydrogen bonding and dipole-dipole interactions. The benzyloxy group introduces a lipophilic aromatic region, which can engage in hydrophobic or π-stacking interactions with a biological target. The carboxylic acid group is a key hydrogen bond donor and acceptor and can also form ionic interactions.

Studies on related isoxazole derivatives have shed light on their pharmacophoric properties. For instance, molecular docking studies of isoxazole-carboxamide derivatives as COX inhibitors have helped to identify key binding interactions within the enzyme's active site. Furthermore, research on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives has led to the development of pharmacophore models for COX-2 inhibitors, which could potentially be adapted to understand the binding modes of isoxazole-containing compounds.

Binding Interactions with Biological Targets

The specific binding interactions of this compound with biological targets are not extensively characterized. However, based on the known interactions of similar isoxazole-containing molecules, it can be inferred that this compound could interact with various enzymes and receptors. For example, derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine (B1682287) oxidase, and molecular modeling studies have provided insights into their binding modes. Similarly, 3-carboxamido-5-aryl-isoxazole derivatives have been developed as fatty acid amide hydrolase (FAAH) inhibitors. Computational studies, such as molecular docking, are valuable tools for predicting and analyzing the binding interactions of such molecules with their protein targets.

Biological and Pharmacological Investigations

General Activity of Isoxazole (B147169) Derivatives

Isoxazole-containing compounds have demonstrated a wide array of biological effects, including:

Anti-inflammatory nih.gov

Antibacterial nih.gov

Anticancer nih.gov

Antiviral ijpca.org

The specific biological profile of a derivative is highly dependent on the nature and position of the substituents on the isoxazole ring.

Potential Mechanism of Action

The mechanism of action for isoxazole derivatives is diverse and target-specific. In the context of enzyme inhibition, the isoxazole ring and its substituents can interact with the active site of an enzyme through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of the enzyme's activity. For instance, in the case of xanthine (B1682287) oxidase inhibitors, the carboxylic acid moiety often plays a crucial role in binding to the enzyme's active site. nih.gov

Computational and Theoretical Investigations

Key Derivatives

Amides : Reaction of the carboxylic acid with various amines yields a wide array of amides. These derivatives are often synthesized to explore structure-activity relationships in drug development programs.

Esters : Esterification of the carboxylic acid can be used to modify the compound's solubility and pharmacokinetic properties.

3-Hydroxyisoxazole-5-carboxylic acid : Removal of the benzyl (B1604629) protecting group provides a key intermediate for further derivatization at the 3-position.

Biologically Active Analogues

While specific biological activities for derivatives of 3-(Benzyloxy)isoxazole-5-carboxylic acid are not extensively reported, related isoxazole-containing compounds have shown significant pharmacological potential. For instance, derivatives of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid have demonstrated anti-inflammatory and antibacterial properties.

Applications in Drug Discovery and Development

Lead Compound Identification and Optimization

The isoxazole (B147169) nucleus is a privileged scaffold in drug discovery, frequently appearing in lead compounds due to its favorable pharmacological properties. researchgate.net Derivatives of isoxazolecarboxylic acid are recognized as promising lead compounds for developing new therapeutic agents, particularly in the fight against tuberculosis. nih.gov The structural versatility of the 3-(benzyloxy)isoxazole-5-carboxylic acid framework allows medicinal chemists to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic profiles. This process of lead optimization is critical for transforming an initial "hit" compound into a viable drug candidate. For instance, structure-activity relationship (SAR) studies on isoxazole derivatives have revealed that specific substitutions on the phenyl ring and modifications of the carboxylic acid group can dramatically influence biological activity. nih.govnih.gov This iterative process of design, synthesis, and biological testing is fundamental to modern drug discovery and has been successfully applied to isoxazole-based compounds to generate potent inhibitors for various therapeutic targets. rsc.org

Design of Novel Therapeutic Agents

The inherent biological activity of the isoxazole ring has spurred its incorporation into a multitude of therapeutic agents. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-HIV, and anti-inflammatory properties. nih.govscholarsresearchlibrary.comresearchgate.net

Isoxazole derivatives have emerged as a promising class of compounds in the development of novel treatments for breast cancer, which is a leading cause of cancer-related deaths in women. nih.gov The limitations of existing therapies, such as drug resistance and significant side effects, necessitate the discovery of new, more effective, and less toxic anticancer agents. nih.gov Isoxazole-containing compounds have shown potential by targeting various mechanisms involved in cancer progression, including the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization. researchgate.netnih.gov

For example, certain diarylisoxazole derivatives have been found to be active against breast cancer cells that express the androgen receptor. nih.gov Furthermore, isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines like MCF-7. nih.gov These studies highlight the potential of the isoxazole scaffold as a platform for developing new generations of anti-breast cancer drugs. nih.govbohrium.comdntb.gov.uaresearchgate.net

| Compound | Target Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound 2a | MCF-7 (Breast) | 39.80 | nih.gov |

| Compound 2d | HeLa (Cervical) | 15.48 | nih.gov |

| Compound 2d | Hep3B (Liver) | ~23 | nih.gov |

| Compound 2e | Hep3B (Liver) | ~23 | nih.gov |

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new anti-tuberculosis (anti-TB) drugs. ijmtlm.org Isoxazole derivatives have been identified as a highly potent and versatile class of anti-TB agents. nih.govijmtlm.org Specifically, compounds bearing a carboxy moiety at the C3 position of the isoxazole ring exhibit significant in vitro activity against replicating Mtb, with potencies comparable to first-line drugs. nih.gov

Crucially, some of these compounds are also active against non-replicating Mtb, which is a key factor in shortening the lengthy treatment regimens currently required. nih.govacs.org These derivatives often show excellent selectivity for Mtb and low cytotoxicity. nih.gov Research has shown that isoxazole-based compounds can target essential mycobacterial enzymes, such as FadD32, which is involved in mycolic acid synthesis, a critical component of the bacterial cell wall. nih.gov Another potential mechanism of action is the inhibition of the enoyl-acyl carrier protein reductase (InhA). ijmtlm.org

| Compound Class/Example | Target | Activity/MIC | Reference |

|---|---|---|---|

| 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester | Replicating Mtb | 0.9 µM | nih.gov |

| 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester | Non-replicating Mtb | 12.2 µM | nih.gov |

| Various Isoxazole Derivatives | Mtb H37Rv | 1-8 µg/mL | ijmtlm.org |

The global HIV/AIDS pandemic continues to drive the search for new therapeutic agents that are more effective, less toxic, and can overcome drug resistance. Isoxazole derivatives have been identified as a promising scaffold for the development of novel anti-HIV agents. scholarsresearchlibrary.com These compounds can inhibit various stages of the HIV replication cycle by targeting viral enzymes such as reverse transcriptase, integrase, and protease.

One strategy involves targeting host factors that are essential for viral replication, which may reduce the likelihood of the virus developing resistance. nih.gov For instance, certain isoxazole sulfonamides have been shown to inhibit HIV-1 infection by impairing a Tat-independent step necessary for viral gene expression, strongly suggesting the targeting of a cellular factor. nih.gov Structure-activity relationship studies have indicated that specific substitutions, such as benzyl (B1604629) sulfonamides and halo-substituted aromatic rings on the isoxazole scaffold, are critical for antiretroviral activity. nih.gov Hybrids of isoxazole with other heterocyclic rings, like 1,2,4-oxadiazole, have also shown significant inhibition of HIV-1 replication, positioning them as potential new lead candidates. researchgate.net

Inflammation is a complex biological response to injury or infection, and chronic inflammation is implicated in numerous diseases. scholarsresearchlibrary.combenthamdirect.com Isoxazole derivatives constitute a major class of potential therapeutics with anti-inflammatory properties. mdpi.com They have been shown to be effective in various models of inflammation. scholarsresearchlibrary.comscholarsresearchlibrary.com For example, a series of p-substituted styrylisoxazole carboxylic acid derivatives displayed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. ekb.eg

The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. For instance, selected indolyl–isoxazolidine compounds significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. mdpi.com The anti-inflammatory potency of some isoxazole derivatives has been found to be comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac (B195802) sodium. mdpi.comscholarsresearchlibrary.comekb.eg

Development of Prodrugs and Probes

The chemical properties of this compound and its derivatives make them suitable for applications beyond direct therapeutic use, including the development of prodrugs and chemical probes.

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often used to improve a drug's pharmacokinetic properties, such as solubility or bioavailability. In the context of anti-tuberculosis therapy, it has been suggested that certain isoxazole esters may function as prodrugs. nih.gov For example, the ethyl ester of 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid showed excellent anti-TB activity, while related ester bioisosteres were inactive. nih.gov This suggests the ester is cleaved in vivo to release the active carboxylic acid, which demonstrates increased activity in the acidic environment characteristic of TB-related inflammation. nih.gov

Chemical probes are essential tools for studying biological processes and validating drug targets. These are typically small molecules designed to interact with a specific protein or pathway. The isoxazole scaffold can be incorporated into such probes. For instance, fluorescent or affinity-tagged probes can be synthesized to demonstrate direct binding of a compound to its protein target, confirming target engagement within cells. nih.gov

Compound Names

| Compound Name |

|---|

| This compound |

| 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester |

| Diclofenac sodium |

| Indomethacin |

| Isoniazid |

| Rifampin |

| Streptomycin |

Strategies for Improving Bioavailability and Stability

The therapeutic potential of any drug candidate, including this compound, is contingent not only on its intrinsic pharmacological activity but also on its pharmacokinetic profile. Bioavailability—the fraction of an administered dose of unchanged drug that reaches the systemic circulation—and chemical stability are critical determinants of a drug's efficacy and viability. For carboxylic acid-containing compounds like this compound, challenges such as poor solubility, limited membrane permeability, and susceptibility to metabolic degradation can hinder their development. This section explores various strategies that can be employed to overcome these hurdles, focusing on prodrug design, salt formation, and advanced formulation technologies.

Prodrug Strategies

A common and effective approach to enhance the bioavailability of carboxylic acid-containing drugs is through the formation of prodrugs. google.comnih.gov Prodrugs are inactive or less active derivatives that are converted in vivo to the active parent drug, often through enzymatic or chemical hydrolysis. google.com For this compound, the carboxylic acid moiety is a prime target for chemical modification to create ester or amide prodrugs. nih.gov

The primary rationale for this strategy is to mask the polar carboxyl group, thereby increasing the lipophilicity of the molecule. This enhanced lipophilicity can facilitate passive diffusion across the lipid-rich membranes of the gastrointestinal tract, a key step for oral absorption. nih.gov Once absorbed into the bloodstream, ubiquitous esterase enzymes can cleave the ester bond, releasing the active this compound. google.comgoogleapis.com

Various types of esters can be synthesized to fine-tune the properties of the resulting prodrug. For instance, simple alkyl esters (e.g., methyl or ethyl esters) can significantly increase lipophilicity. A hypothetical study could compare the permeability of this compound with that of its ethyl ester prodrug across a Caco-2 cell monolayer, a common in vitro model of human intestinal absorption.

Illustrative Permeability Data

| Compound | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) |

| This compound | 0.5 |

| Ethyl 3-(benzyloxy)isoxazole-5-carboxylate | 5.2 |

This table presents hypothetical data for illustrative purposes.

In this hypothetical scenario, the ethyl ester prodrug exhibits a tenfold increase in permeability, suggesting potentially improved oral absorption. The rate of hydrolysis in plasma is another critical factor; an ideal prodrug should be stable enough to be absorbed yet readily converted to the active form. googleapis.com

Salt Formation

Another strategy to improve the dissolution rate, and thereby potentially the bioavailability of acidic compounds, is salt formation. nih.gov By reacting this compound with a pharmaceutically acceptable base (e.g., sodium hydroxide (B78521), potassium hydroxide, or tromethamine), a more soluble salt can be formed. The increased dissolution rate of the salt form compared to the free acid in the gastrointestinal fluids can lead to a higher concentration of the drug available for absorption. mdpi.com

The choice of the counter-ion is crucial as it can influence the salt's solubility, stability, and hygroscopicity. A comparative dissolution study could be performed to assess the impact of different salt forms on the dissolution profile of this compound.

Illustrative Dissolution Profile

| Formulation | % Dissolved in 30 minutes (pH 6.8) |

| This compound (Free Acid) | 15% |

| Sodium 3-(benzyloxy)isoxazole-5-carboxylate | 75% |

| Potassium 3-(benzyloxy)isoxazole-5-carboxylate | 82% |

This table presents hypothetical data for illustrative purposes.

The illustrative data suggest that the sodium and potassium salts of the compound dissolve significantly faster and to a greater extent than the free acid form.

Advanced Formulation Strategies

In cases where simple modifications like prodrugs or salt formation are insufficient, advanced formulation techniques can be employed. nih.gov These strategies aim to enhance the solubility and dissolution rate of poorly water-soluble drugs. nih.gov

Particle Size Reduction: Techniques like micronization and nanocrystallization increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. nih.govnih.gov Reducing the particle size of this compound to the nanometer range could significantly improve its dissolution velocity.

Solid Dispersions: This approach involves dispersing the drug in an inert carrier matrix at the molecular level, usually with a hydrophilic polymer. mdpi.com The drug exists in an amorphous state, which has higher energy and greater solubility than the crystalline form. mdpi.com A solid dispersion of this compound with a carrier like polyvinylpyrrolidone (B124986) (PVP) could enhance its aqueous solubility.

Lipid-Based Formulations: For highly lipophilic compounds, incorporating them into lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be beneficial. nih.gov These formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can facilitate drug solubilization and absorption. nih.gov

Regarding stability, the isoxazole ring itself can be susceptible to degradation under certain conditions, such as through hydrolytic ring-opening. nih.gov Formulation strategies that protect the compound from harsh pH environments, such as enteric coatings, or the inclusion of stabilizing excipients can be crucial for maintaining the chemical integrity of this compound.

常见问题

Q. What are the common synthetic routes for 3-(benzyloxy)isoxazole-5-carboxylic acid, and what critical parameters influence yield?

The compound is typically synthesized via nucleophilic substitution followed by cyclization. For example, substituted isoxazole precursors react with benzyloxy-containing electrophiles under basic conditions (e.g., NaH or K₂CO₃). Reaction temperature (optimized at 60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield. Post-synthesis purification often involves column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

Analytical methods include:

- HPLC : To assess purity (>95% threshold for biological assays).

- NMR : Confirmation of benzyloxy (δ ~4.9 ppm for -OCH₂Ph) and carboxylic acid (δ ~12–13 ppm) groups.

- Mass spectrometry : Exact mass verification (e.g., [M+H]⁺ = 260.0922). Stability under storage (e.g., -20°C, inert atmosphere) is critical to prevent hydrolysis of the benzyloxy group .

Q. What are the primary biological or pharmacological activities reported for this compound?

Derivatives of isoxazole-carboxylic acids exhibit antiviral activity, such as inhibition of HIV reverse transcriptase (EC₅₀ = 253 µM) . Benzisoxazole scaffolds are also associated with anti-inflammatory and enzyme inhibitory properties, though specific data for this compound require further validation .

Q. What solubility and stability challenges arise during in vitro assays?

The compound is sparingly soluble in aqueous buffers (e.g., PBS) but dissolves in DMSO or DMF. Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions, necessitating pH-controlled environments (pH 6–8) for long-term storage .

Q. Which spectroscopic techniques are essential for characterizing intermediates in its synthesis?

Key techniques include:

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- UV-Vis : Absorption maxima (~270–290 nm) for tracking reaction progress.

- TLC : Monitoring cyclization steps using silica gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance scalability for gram-scale production?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve benzyloxy group coupling efficiency.

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) observed in batch processes.

- Green solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antiviral vs. anti-inflammatory effects)?

- Dose-response profiling : Validate EC₅₀ values across multiple cell lines (e.g., MT-4 for HIV, RAW264.7 for inflammation).

- Off-target screening : Use kinase/GPCR panels to identify promiscuous binding.

- Metabolite analysis : Assess if degradation products (e.g., free carboxylic acid) contribute to observed effects .

Q. How does the benzyloxy group influence the compound’s pharmacokinetic properties?

- Metabolic stability : The benzyloxy moiety slows hepatic clearance but increases susceptibility to CYP3A4-mediated oxidation.

- Plasma protein binding : Hydrophobic interactions with serum albumin (≥90% binding) reduce free drug concentration.

- Permeability : LogP ~1.8 (calculated) suggests moderate blood-brain barrier penetration .

Q. What computational methods predict binding modes of this compound with target enzymes?

- Molecular docking : AutoDock Vina or Schrödinger Suite for HIV reverse transcriptase (PDB: 1RTD).

- MD simulations : GROMACS for assessing stability of ligand-enzyme complexes.

- QSAR models : Correlate substituent electronic properties (Hammett σ) with inhibitory potency .

Q. How can structural modifications improve selectivity for specific biological targets?

- Positional isomerism : Replace the 5-carboxylic acid with ester prodrugs to enhance bioavailability.

- Heteroatom substitution : Introduce fluorine at the benzyloxy group to modulate metabolic stability.

- Hybrid scaffolds : Conjugation with pyrazole or indole moieties to target dual mechanisms (e.g., HIV RT and COX-2) .

Methodological Notes

- Contradictory Data : Differences in bioactivity may stem from assay conditions (e.g., cell type, incubation time) or impurities in synthesized batches .

- Advanced Characterization : X-ray crystallography of co-crystals with target proteins provides atomic-level interaction insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。